1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene
Description
Properties
Molecular Formula |
C8H5Cl2F3O2 |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-4-2-7(15-8(12)13)5(10)1-6(4)14-3-11/h1-2,8H,3H2 |
InChI Key |
UVQGXMFTWLIWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)OCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene
Introduction of Difluoromethoxy Groups
Difluoromethoxy groups are introduced via nucleophilic displacement of chlorine or alkoxy substituents. In a protocol adapted from the synthesis of 1,4-bis(difluoromethyl)benzene, potassium fluoride (KF) serves as a fluorinating agent under high-temperature (190–240°C) and solvent-free conditions. For instance, reacting 1,4-dichloro-2-chloromethyl-5-ethoxybenzene with KF and a phase-transfer catalyst like tetraphenylphosphonium bromide replaces the chloromethyl group with a difluoromethoxy moiety. This step requires careful control of reaction time and temperature to minimize decomposition, with yields reaching 80.9% after 27 hours.
Fluoromethoxy Group Installation
The final fluoromethoxy group is installed via a two-step process: (1) methoxylation followed by (2) fluorination. Methoxylation is achieved using methanol and a base, while fluorination employs hydrogen fluoride-pyridine (HF-Pyr) or sulfur tetrafluoride (SF₄). For example, treating 1,4-dichloro-2-difluoromethoxy-5-methoxybenzene with HF-Pyr at 0–5°C selectively replaces the methoxy group with fluoromethoxy, as demonstrated in analogous syntheses. Nuclear magnetic resonance (NMR) data for similar compounds, such as 4-(fluoromethoxy)-1,1'-biphenyl, confirm successful fluorination via characteristic doublets in the $$^{19}\text{F}$$ NMR spectrum (δ = -148.4 ppm).
Optimization of Reaction Conditions
Temperature and Catalysis
Reaction temperature critically impacts fluorination efficiency. While KF-mediated difluoromethylation at 240°C achieves 96.04% conversion, lower temperatures (190°C) reduce side reactions but require longer durations (44 hours). Catalysts like tetramethyl ammonium chloride enhance fluorination rates by facilitating fluoride ion transfer, improving yields from 54.4% to 82.2%.
Solvent and Reagent Selection
Solvent-free conditions are preferred for high-temperature fluorination to avoid side reactions with polar aprotic solvents. Conversely, chloromethylation benefits from acetic acid as a solvent, enabling reflux conditions (110°C) and yields up to 96%.
Table 1: Comparative Yields Under Varied Fluorination Conditions
| Temperature (°C) | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 240 | None | 36 | 96.04 | 95.0 |
| 190 | Tetramethyl ammonium chloride | 44 | 82.2 | 94.5 |
| 190 | Tetraphenylphosphonium bromide | 28 | 80.9 | 93.8 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^{1}\text{H}$$ NMR spectra of intermediates, such as 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, show characteristic signals for ethoxy (δ 4.15 ppm, q) and chloromethyl (δ 4.76 ppm, s) groups. For the final product, $$^{19}\text{F}$$ NMR reveals distinct peaks for difluoromethoxy (δ -148.4 ppm) and fluoromethoxy (δ -177.8 ppm) groups.
Industrial Applications and Scalability
Large-scale production faces challenges in handling corrosive reagents like HF-Pyr and achieving consistent fluorination. Continuous-flow systems and immobilized catalysts are promising solutions, reducing reaction times and improving safety.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) can be replaced by other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as hydroxide ions, alkoxide ions, and amines. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It may be used in studies involving halogenated aromatic compounds and their biological effects.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene is not well-documented. as a halogenated aromatic compound, it may interact with biological molecules through halogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could potentially affect molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Chlorinated Benzenes
- 1,4-Dichlorobenzene (C₆H₄Cl₂) : Lacks fluorinated alkoxy groups, leading to lower polarity and reduced resistance to nucleophilic substitution. Its environmental persistence is higher due to weaker degradation pathways compared to fluorinated analogs.
- Hexachlorobenzene (C₆Cl₆) : Fully chlorinated benzene with extreme stability and bioaccumulative toxicity. The absence of fluorinated groups reduces its utility in applications requiring controlled reactivity.
Fluorinated Alkoxy Benzenes
- The reduced halogenation decreases electron-withdrawing effects, impacting its adsorption behavior on metal surfaces, as seen in benzene-Pt interactions .
- 2,4-Difluoromethoxy-5-(trifluoromethoxy)toluene: A methyl-substituted analog with higher fluorine content.
Environmental Impact: Global Warming Potential (GWP)
Fluorinated alkoxy groups contribute significantly to radiative forcing. While direct GWP data for the target compound is unavailable, analogs from the U.S. EPA’s GHG list () provide insights:
| Compound Name | CAS No. | Chemical Formula | GWP |
|---|---|---|---|
| Trifluoro(fluoromethoxy)methane | 2261-01-0 | CH₂FOCF₃ | 751 |
| 1,1,2-Trifluoro-2-(trifluoromethoxy)-ethane | 84011-06-3 | CHF₂CHFOCF₃ | 1,240 |
| HCF₂O(CF₂CF₂O)₄CF₂H | 173350-38-4 | HCF₂O(CF₂CF₂O)₄CF₂H | 3,630 |
The target compound’s dual fluorinated alkoxy groups and chlorine substituents suggest a GWP exceeding 1,200, aligning with CHF₂CHFOCF₃ (GWP 1,240) but lower than highly fluorinated ethers like HCF₂O(CF₂CF₂O)₄CF₂H (GWP 3,630) .
Reactivity and Adsorption Behavior
Studies on benzene adsorbed on Pt substrates (Evidences 1–9) reveal that electron-withdrawing substituents (e.g., Cl, F) alter charge distribution, affecting desorption mechanisms. For example:
- Electron-Stimulated Desorption (ESD) : Benzene on Pt undergoes dipolar dissociation (DD) and dissociative electron attachment (DEA), with lighter fragments (e.g., H⁻) desorbing preferentially . The target compound’s Cl and fluorinated alkoxy groups may increase DD cross-sections due to enhanced dipole moments, though steric effects could reduce ion yields compared to simpler aromatic systems.
- Metal Surface Interactions : Benzene’s adsorption on Pt involves π-orbital interactions with the d-band of Pt . Chlorine’s strong electronegativity in the target compound may weaken this interaction, while fluorinated alkoxy groups could induce steric hindrance, reducing adsorption strength.
Stability and Degradation Pathways
- Thermal Stability: Fluorinated alkoxy groups improve thermal resistance compared to non-fluorinated analogs. However, chlorine substituents may introduce vulnerability to photolytic degradation.
- Electron-Induced Fragmentation : Similar to condensed benzene films (Evidences 1–9), the target compound likely undergoes DEA and DD under electron irradiation, producing Cl⁻, F⁻, and heavier cationic fragments. The presence of multiple electronegative groups may increase secondary electron emission, amplifying fragmentation yields .
Q & A
Q. What are the established synthetic pathways for preparing 1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene, and what key reaction conditions are required?
Answer: Synthesis typically involves sequential halogenation and nucleophilic aromatic substitution (SNAr). Initial chlorination at positions 1 and 4 is achieved using Cl₂ gas or SOCl₂ with Lewis acids (e.g., AlCl₃). Difluoromethoxy (-OCF₂O-) and fluoromethoxy (-OCH₂F) groups are introduced via SNAr with fluorinated methoxide precursors (e.g., ClCF₂OK) under anhydrous, inert conditions (N₂/Ar). Critical parameters include:
- Temperature control (80–120°C) to balance reactivity and selectivity.
- Use of polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Post-reduction steps (e.g., SnCl₂·2H₂O for nitro intermediates, as in ). Reference analogous protocols in (acylation under basic conditions) and (sodium hypochlorite in dioxane/water) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer: Characterization requires:
- 19F/1H NMR : Distinct shifts for -OCF₂O- (~δ -80 to -85 ppm) and -OCH₂F (~δ -140 to -150 ppm).
- FT-IR : C-F stretches (1000–1300 cm⁻¹) and ether C-O vibrations (~1250 cm⁻¹).
- HRMS : Exact mass verification (e.g., [M+H]+ ion).
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm). and validate these methods for fluorinated benzimidazoles .
Advanced Research Questions
Q. What advanced strategies address low yields in the difluoromethoxy group installation step, and how can side reactions be minimized?
Answer: Key strategies include:
- Pre-activation : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance SNAr reactivity, followed by reduction ( uses SnCl₂ post-etherification).
- Phase-transfer catalysis : TBAB in biphasic systems (water/dichloromethane) improves fluoride ion transfer.
- Excess reagents : ClCF₂OK with extended reaction times (24–48 h at 60–80°C).
- Side reaction suppression : Stoichiometric control and real-time 19F NMR monitoring. Reference for halogenation optimization .
Q. How should researchers reconcile contradictory literature reports on the thermal stability of derivatives of this compound?
Answer: Address discrepancies via:
- Standardized DSC/TGA : Conduct analyses under identical conditions (e.g., 10°C/min heating rate, N₂ purge).
- GC-MS validation : Identify decomposition products (e.g., HF release from C-F cleavage).
- Purity normalization : Use HPLC-validated samples (>98% purity). Adapt ’s contradiction analysis framework for reproducibility .
Q. What methodologies enable regioselective functionalization of the benzene ring in polysubstituted analogs?
Answer: Regioselectivity strategies:
- Orthogonal protection : Trimethylsilyl groups for meta protection during chlorination (analogous to ’s nitration/methylation).
- Pd-catalyzed C-H activation : Pyridine directing groups for para functionalization.
- Computational modeling : DFT calculations to predict substituent effects (as in ’s benzaldehyde coupling). Monitor intermediates via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
